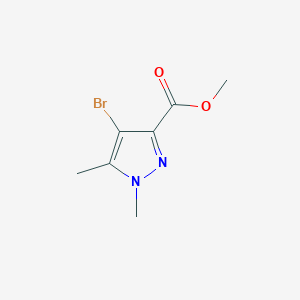
Methyl-4-Brom-1,5-dimethyl-1H-pyrazol-3-carboxylat
Übersicht
Beschreibung
“Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate” is a derivative of pyrazole . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Wissenschaftliche Forschungsanwendungen
Synthese von Bipyrazolen
“Methyl-4-Brom-1,5-dimethyl-1H-pyrazol-3-carboxylat” könnte potenziell als Ausgangsmaterial für die Synthese von 1,4’-Bipyrazolen verwendet werden . Bipyrazole sind eine Klasse von Verbindungen, die wegen ihrer potenziellen Anwendungen in verschiedenen Bereichen, einschließlich der pharmazeutischen Chemie und der Materialwissenschaften, untersucht wurden.
Pharmazeutische Anwendungen
Verbindungen, die “this compound” ähneln, wurden bei der Synthese verschiedener pharmazeutischer und biologisch aktiver Verbindungen verwendet . Dazu gehören Inhibitoren, die Stoffe, die eine chemische Reaktion verlangsamen oder stoppen können, wodurch sie für die Behandlung verschiedener Krankheiten nützlich sind.
Entwicklung neuer Medikamente
Imidazol, eine strukturell ähnliche Verbindung wie Pyrazol, hat sich zu einem wichtigen Synthon bei der Entwicklung neuer Medikamente entwickelt . Aufgrund der strukturellen Ähnlichkeiten ist es möglich, dass “this compound” auch in der Medikamentenentwicklung eingesetzt werden könnte.
Antibiotikaresistenz (AMR)
Medikamente, die heterocyclische Kerne enthalten, wie z. B. “this compound”, haben einen hohen chemotherapeutischen Wert gezeigt und könnten potenziell bei der Entwicklung neuer Medikamente zur Überwindung der Antibiotikaresistenz (AMR) eingesetzt werden .
Herstellung fester Hexakoordinationskomplexe
4-Brompyrazol, eine Verbindung, die “this compound” ähnelt, wurde bei der Herstellung fester Hexakoordinationskomplexe verwendet . Diese Komplexe haben potenzielle Anwendungen in der Katalyse, dem Magnetismus und der molekularen Erkennung.
Zukünftige Richtungen
Pyrazoles and their derivatives have attracted the attention of many researchers due to their diverse applications in different areas such as technology, medicine, and agriculture . Therefore, it’s likely that future research will continue to explore the synthesis, biological activity, and potential applications of “Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate” and similar compounds.
Wirkmechanismus
Target of Action
Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative . Pyrazoles are known to exhibit a broad range of biological properties and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Mode of Action
It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate with its targets and any resulting changes.
Biochemical Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
It is known that pyrazoles can exhibit a broad range of biological properties .
Action Environment
It is known that the associations between pyrazole molecules can depend strongly on the type of solvent .
Biochemische Analyse
Biochemical Properties
Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce acetylcholinesterase (AchE) activity, which can impact nerve impulse transmission and lead to behavioral changes . This compound’s ability to modulate gene expression and cellular metabolism highlights its potential as a biochemical tool for studying cellular processes.
Molecular Mechanism
At the molecular level, Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate exerts its effects through specific binding interactions with biomolecules. It inhibits oxidative phosphorylation by interfering with the ATP-32P exchange reaction . Additionally, it affects calcium uptake by modulating energy-dependent and independent pathways . These molecular interactions underline the compound’s potential to influence cellular energy metabolism and calcium signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can cause sustained inhibition of oxidative phosphorylation and calcium uptake over extended periods . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating cellular processes without causing toxicity. At higher doses, it can lead to toxic or adverse effects, such as impaired nerve impulse transmission and behavioral changes . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular energy metabolism and calcium signaling. For instance, its inhibition of oxidative phosphorylation suggests that it may affect the metabolic flux and levels of metabolites involved in energy production . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function.
Eigenschaften
IUPAC Name |
methyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVWDOWKVQAKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


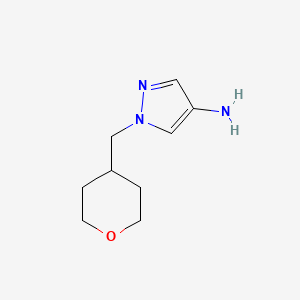

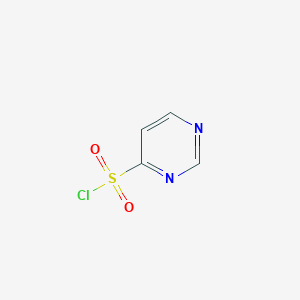


![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)
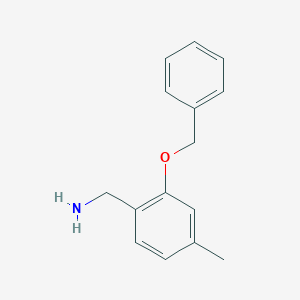

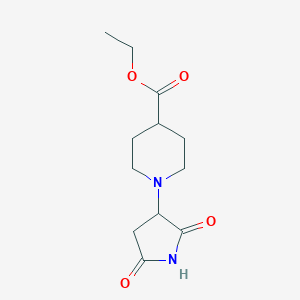
![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
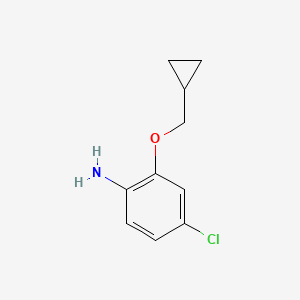

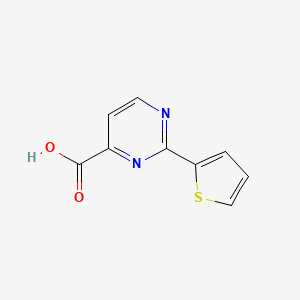
![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)
